molecular formula C16H22ClN3O2 B2524416 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone CAS No. 2415573-99-6

1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone

Cat. No. B2524416
CAS RN: 2415573-99-6
M. Wt: 323.82
InChI Key: QLMSFAGCAKINAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as JNJ-40411813 and has been widely studied for its potential applications in scientific research.

Mechanism of Action

JNJ-40411813 acts as a selective dopamine D2 receptor antagonist. It binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and behavior. By blocking the dopamine D2 receptor, JNJ-40411813 can modulate the activity of the dopaminergic system and potentially alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine in the prefrontal cortex, which is a brain region that is involved in cognitive function. It has also been found to decrease the release of glutamate in the striatum, which is a brain region that is involved in motor function. These effects suggest that JNJ-40411813 may have potential applications in the treatment of cognitive and motor disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of JNJ-40411813 is its high selectivity for the dopamine D2 receptor. This makes it a valuable tool for studying the role of this receptor in neurological disorders. However, one of the limitations of JNJ-40411813 is its low solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for the study of JNJ-40411813. One potential direction is the investigation of its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another potential direction is the development of more water-soluble analogs of JNJ-40411813 that can be more easily administered in lab experiments. Additionally, the potential therapeutic applications of JNJ-40411813 in the treatment of neurological disorders such as Parkinson's disease and schizophrenia should be further explored.

Synthesis Methods

The synthesis of JNJ-40411813 involves the reaction of 5-chloro-2-hydroxypyrimidine with 1-(piperidin-4-yloxy)cyclopentene-1-carboxylic acid ethyl ester in the presence of a base. The resulting compound is then treated with acetic anhydride to obtain the final product. The yield of this synthesis method is around 60%.

Scientific Research Applications

JNJ-40411813 has been extensively studied for its potential applications in scientific research. It has been found to have a high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c17-13-10-18-16(19-11-13)22-14-5-7-20(8-6-14)15(21)9-12-3-1-2-4-12/h10-12,14H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMSFAGCAKINAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopentylethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.